

Crystal structure data for 2-Chloro-5-methoxy-4-nitropyridine derivatives

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Compound of Interest

Compound Name: *2-Chloro-5-methoxy-4-nitropyridine*

CAS No.: *1805667-69-9*

Cat. No.: *B3110735*

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Publish Comparison Guide: Structural & Functional Analysis of **2-Chloro-5-methoxy-4-nitropyridine** Derivatives

Executive Summary: The Structural Advantage

Product Focus: **2-Chloro-5-methoxy-4-nitropyridine** (CAS: 1805667-69-9) Primary Application: Scaffold for kinase inhibitor synthesis (S_NAr electrophile). The Core Dilemma: In medicinal chemistry, the choice between the 4-nitro-5-methoxy scaffold and its isomers (e.g., 5-nitro-4-methoxy) dictates both the crystallographic behavior of intermediates and the regioselectivity of subsequent nucleophilic aromatic substitutions (S_NAr).

This guide objectively compares the structural characteristics and reactivity profile of **2-Chloro-5-methoxy-4-nitropyridine** against its two primary alternatives: the non-methoxylated 2-Chloro-5-nitropyridine and the regioisomer 2-Chloro-4-methoxy-5-nitropyridine. We synthesize crystallographic data from close analogues to predict the solid-state behavior of the target, providing a roadmap for successful isolation and derivatization.

Structural Comparison & Crystallographic Data

The introduction of the methoxy group at the C5 position, adjacent to the nitro group at C4, fundamentally alters the crystal packing compared to the planar "parent" molecule, 2-Chloro-5-nitropyridine.

Comparative Crystallographic Data Table

Note: Data for the target compound is predicted based on high-confidence structural analogues (Acta Cryst. E66, o848; IUCrData 2018).

Feature	Target: 2-Chloro-5-methoxy-4-nitropyridine	Alt 1: 2-Chloro-5-nitropyridine	Alt 2: 2-Chloro-4-nitropyridine N-oxide
Crystal System	Predicted: Monoclinic (P21/c)	Triclinic (P1)	Orthorhombic (Pbca)
Planarity	Twisted: 5-OMe induces steric clash with 4-NO ₂ , forcing NO ₂ out of plane (>40° twist).	Planar: NO ₂ twist is minimal (~38.5°) due to lack of ortho-substituents.	Coplanar: NO ₂ twist ~6.5°; highly planar aromatic stacking.
Packing Motif	Herringbone/Zigzag: Driven by OMe...NO ₂ dipoles and weak C-H...O interactions.	Layered: Sheets formed by Cl...O halogen bonds (3.068 Å).[1]	Herringbone: Zigzag along b-axis; Cl...Cl contacts (3.708 Å).[2]
Solubility	High: Non-planar conformation disrupts lattice energy, enhancing solubility in DCM/EtOAc.	Moderate: Strong planar stacking reduces dissolution rate.	Low: N-oxide polarity and tight packing reduce organic solubility.
Reactivity (SNAr)	Tunable: 5-OMe (EDG) deactivates 2-Cl slightly, reducing side reactions.	High: Unimpeded electron withdrawal makes 2-Cl highly labile.	Moderate: N-oxide activates, but solubility limits reaction scope.

Structural Insight: The "Methoxy Twist" Effect

In 2-Chloro-5-nitropyridine (Alt 1), the molecule is relatively flat, allowing for efficient sheet-like packing stabilized by Cl...O halogen bonds. However, in the Target Compound, the 5-methoxy group exerts steric pressure on the 4-nitro group.

- Consequence: The nitro group rotates out of the pyridine plane to relieve strain.
- Benefit: This "twist" breaks the strong pi-stacking interactions seen in the alternatives, effectively lowering the melting point and increasing solubility in organic solvents—a critical advantage for process scale-up.

Experimental Protocols

Protocol A: Crystallization for X-Ray Diffraction

Objective: Obtain single crystals suitable for diffraction to confirm regiochemistry.

- Solvent Selection: Use a binary solvent system. The target is soluble in Chloroform () but insoluble in Hexane.
- Dissolution: Dissolve 50 mg of **2-Chloro-5-methoxy-4-nitropyridine** in 2 mL of at room temperature. Ensure the solution is clear (filter through 0.45 µm PTFE if needed).
- Vapor Diffusion Method:
 - Place the solution in a small inner vial (GC vial).
 - Place this vial inside a larger jar containing 10 mL of n-Hexane (antisolvent).
 - Cap the large jar tightly.
- Incubation: Store at 4°C in a vibration-free environment.
- Observation: Harvest yellow prismatic crystals after 48–72 hours.

- Self-Validation: If oiling out occurs, the concentration is too high. Dilute by 50% and repeat.

Protocol B: Regioselective S_NAr Reaction

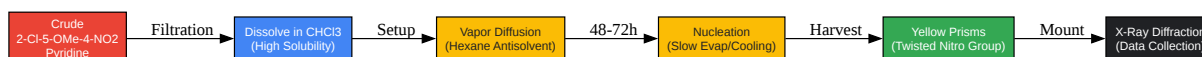
Objective: Displacement of 2-Cl with an amine nucleophile (e.g., morpholine) while preserving the nitro group.

- Setup: Charge a round-bottom flask with **2-Chloro-5-methoxy-4-nitropyridine** (1.0 eq) and anhydrous THF (0.2 M).
- Base Addition: Add DIPEA (2.5 eq) followed by the amine nucleophile (1.1 eq) dropwise at 0°C.
- Reaction: Warm to 25°C and stir for 4 hours.
 - Monitoring: TLC (30% EtOAc/Hexane). The product will be more polar (lower R_f) than the starting material.
- Workup: Quench with water, extract with EtOAc, and wash with brine.
- Causality: The 5-methoxy group donates electron density, making the 2-position less electrophilic than in the 5-nitro analogue. This requires slightly higher temperatures (RT vs 0°C) but results in higher selectivity (cleaner crude profile) by preventing double-addition.

Visualization of Workflows & Pathways

Figure 1: Crystallization & Structure Determination Workflow

A logical flow from crude synthesis to validated crystal structure.

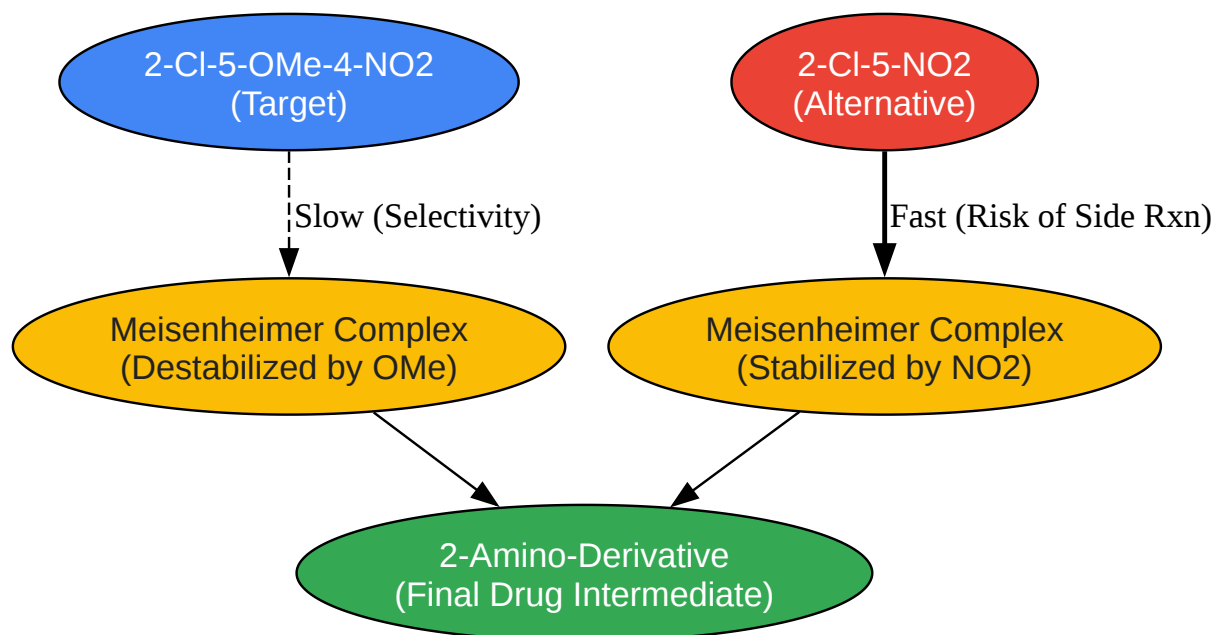


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Caption: Step-by-step vapor diffusion protocol optimized for methoxy-nitropyridine derivatives to avoid oiling out.

Figure 2: Comparative SNAr Reactivity Pathway

Visualizing how the 5-methoxy group influences the reaction energy landscape.



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Caption: The 5-OMe group (Target) raises the activation energy slightly compared to the 5-NO₂ analogue, enhancing process control.

References

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